Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. N1-Phenyl, N1-Benzyl, and N1-Cyclohexyl Analogs
The target compound (MW 318.42 g/mol) is the lowest molecular weight member among the commonly available N1-alkyl/aryl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide series . Compared with N1-phenyl analog (MW ~366.45 g/mol, CAS 1049509-30-9), N1-benzyl analog (MW ~380.49 g/mol, CAS 1049518-64-0), and N1-cyclohexyl analog (MW ~372.51 g/mol, CAS 1049519-15-4), the target compound is 13–19% lighter. This MW advantage directly translates to a higher fraction of sp³ carbon (Fsp³) and lower calculated logP, both of which are associated with superior CNS drug-likeness parameters per the widely accepted physicochemical guidelines for CNS drug discovery [1]. In the context of phenylpiperazine-based sigma ligand SAR, Glennon et al. (1991) demonstrated that small N-substituents can maintain high-affinity sigma binding (Ki = 1–10 nM range) while reducing molecular weight [2]; the N-ethyl group represents the minimal alkyl extension beyond N-methyl that retains a hydrogen-bond donor at the oxalamide NH for potential target engagement.
| Evidence Dimension | Molecular weight and implied lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 318.42 g/mol; predicted clogP ≈ 2.1 |
| Comparator Or Baseline | N1-phenyl analog: MW ≈ 366.45 g/mol, predicted clogP ≈ 3.2; N1-benzyl analog: MW ≈ 380.49 g/mol, predicted clogP ≈ 3.4; N1-cyclohexyl analog: MW ≈ 372.51 g/mol, predicted clogP ≈ 3.5 |
| Quantified Difference | MW reduction of 48–62 g/mol (13–19%); calculated clogP reduction of approximately 1.1–1.4 log units |
| Conditions | Calculated physicochemical properties based on structural comparison (vendor-reported MW for target; ChemDraw/ALOGPS predictions for clogP) |
Why This Matters
For CNS-targeted screening libraries, lower MW and clogP are strongly correlated with higher probability of blood-brain barrier penetration and reduced promiscuous binding, making the N1-ethyl analog preferable to bulkier N1-substituted analogs in early-stage neuropharmacology campaigns.
- [1] Wager TT, Chandrasekaran RY, Hou X, Troutman MD, Verhoest PR, Villalobos A, Will Y. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chem Neurosci. 2010 Jun 16;1(6):420-434. doi:10.1021/cn100007x. View Source
- [2] Glennon RA, Yousif MY, Ismaiel AM, el-Ashmawy MB, Herndon JL, Fischer JB, Server AC, Howie KJ. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1991 Dec;34(12):3360-5. doi:10.1021/jm00116a003. PMID: 1662721. View Source
